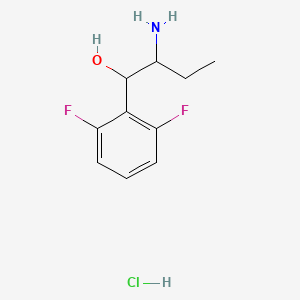

2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride

Description

2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride (CAS: 1354950-99-4) is a fluorinated aromatic compound with a molecular formula of C₁₀H₁₄ClF₂NO and a molecular weight of 237.67 g/mol . The compound features a butan-1-ol backbone substituted with a 2,6-difluorophenyl group and an amino group, which is protonated as a hydrochloride salt.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14ClF2NO |

|---|---|

Molecular Weight |

237.67 g/mol |

IUPAC Name |

2-amino-1-(2,6-difluorophenyl)butan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H13F2NO.ClH/c1-2-8(13)10(14)9-6(11)4-3-5-7(9)12;/h3-5,8,10,14H,2,13H2,1H3;1H |

InChI Key |

KAWSSVIQOKBTAN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C1=C(C=CC=C1F)F)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture and Reactivity

The target compound features a butan-1-ol backbone substituted at the β-position with an amino group and at the α-position with a 2,6-difluorophenyl ring. This structure confers unique reactivity:

- Difluorophenyl group : Electron-withdrawing fluorine atoms enhance electrophilic substitution resistance while directing meta/para positions in aromatic reactions.

- Amino and hydroxyl groups : Participate in hydrogen bonding, enabling chiral resolution and salt formation.

- Hydrochloride salt : Improves stability and solubility for pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₃F₂NO·HCl |

| Molecular weight | 237.68 g/mol |

| CAS number | 1153536-29-8 (free base) |

| Key functional groups | −NH₂, −OH, Ar−F |

Synthetic Pathways and Methodologies

Condensation Reaction Approach

The primary route involves a three-step sequence :

- Formation of 2,6-difluorophenylbutan-1-one :

- A Friedel-Crafts acylation between 1,3-difluorobenzene and butyryl chloride in the presence of AlCl₃.

- Yield optimization requires anhydrous conditions at −10°C to 0°C.

- Reductive Amination :

- The ketone intermediate reacts with ammonium acetate in methanol under hydrogen gas (1–3 atm) using Pd/C or Raney Ni catalysts.

- Stereochemical outcomes depend on catalyst choice, with Pd/C favoring racemic mixtures.

- Hydrochloride Salt Formation :

Critical parameters :

Nitrile-Mediated Alkylation (Patent-Based Adaptation)

Adapted from ethambutol synthesis protocols, this method utilizes nitriles as amino precursors:

- Chlorination-Alkylation :

- Hydrolysis to Acetamide Intermediate :

- Ring-Opening Amination :

Advantages :

Enantioselective Microbial Reduction (Patent-Inspired)

For chiral resolution, microbial asymmetric reduction offers high enantiomeric excess (ee):

- Aminoketone Substrate Preparation :

- Biocatalytic Reduction :

- Acid-Base Extraction :

| Microorganism | Enantiomer | ee (%) |

|---|---|---|

| Rhodosporidium toruloides | R | 92 |

| Pilimelia terevasa | S | 95 |

Reaction Optimization and Challenges

Fluorination Selectivity

Introducing fluorine at the 2,6-positions demands precise conditions:

- Directed ortho-metalation : Using LDA (lithium diisopropylamide) to deprotonate phenyl rings prior to fluorination.

- Balancing reactivity : Excess HF-pyridine risks over-fluorination, while milder agents (Selectfluor®) improve selectivity.

Byproduct Management

- 1,2-Dichlorobutane : A common byproduct in nitrile-mediated routes, removed via fractional distillation.

- Racemization : Minimized by maintaining pH < 3 during hydrochloride crystallization.

Purification and Characterization

Crystallization Techniques

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes

Reduction: Formation of alcohols or amines

Substitution: Nucleophilic substitution reactions at the aromatic ring

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution reagents: Halogens (Br2, Cl2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions include:

Oxidation: Difluorobenzaldehyde derivatives

Reduction: Difluorophenyl alcohols

Substitution: Difluorophenyl amines or ethers

Scientific Research Applications

2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride is a fluorinated organic compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This article explores its applications, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Chemistry

2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride serves as a crucial building block for synthesizing more complex fluorinated compounds. Its unique chemical structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of derivatives with potential applications in pharmaceuticals and materials science.

Biology

This compound has been investigated as a biochemical probe to study enzyme interactions and metabolic pathways. The presence of fluorine atoms enhances its binding affinity to biological targets, making it useful in studying enzyme kinetics and mechanisms.

Medicine

The compound is being explored for its therapeutic potential. Notably, it has shown antifungal activity against various strains of Candida, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 64 μg/mL. This suggests potential applications in treating fungal infections without significant hemolytic activity .

Case Studies

-

Study 1: Antifungal Efficacy in Mice

A study on immunocompetent mice infected with Candida albicans demonstrated that doses of 20 and 40 mg/kg significantly reduced fungal burden in the kidneys and spleen, highlighting its therapeutic potential against invasive candidiasis. -

Study 2: Neuropharmacological Assessment

In experiments assessing anxiety-like behaviors in rodents, administration of the compound led to a statistically significant decrease in anxiety indicators compared to control groups. This suggests potential anxiolytic properties worth further investigation .

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

Bind to receptors: Interact with specific receptors in biological systems

Inhibit enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways

Modulate signaling pathways: Influence cellular signaling pathways, leading to various biological effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Difluorophenacylamine Hydrochloride (CAS: 1210255-19-8)

- Molecular Formula: C₈H₈ClF₂NO

- Molecular Weight : 207.6 g/mol

- Key Differences: Backbone: Replaces the butan-1-ol chain with an ethanone (acetyl) group, resulting in a ketone functional group instead of a secondary alcohol. Applications: Likely used in synthetic routes requiring ketone intermediates, contrasting with the alcohol functionality of the target compound .

1-Butanol, 2,2′-(1,2-Ethanediyldiimino)bis-, Dihydrochloride (CAS: 1070-11-7)

- Molecular Formula : C₁₀H₂₄Cl₂N₂O₂

- Molecular Weight : 295.22 g/mol

- Key Differences: Structure: Contains two 1-butanol units linked by an ethylenediamine group, forming a symmetrical diol-diamine complex. Functionality: Dual amino and alcohol groups enable chelation or coordination chemistry, unlike the single amino-alcohol motif in the target compound. Reactivity: Enhanced capacity for metal-binding applications due to multiple donor sites .

GSK 2141795 (NSC 767034)

- Molecular Formula : C₁₈H₁₆Cl₂F₂N₄O₂

- Molecular Weight : 453.25 g/mol

- Key Differences :

- Core Structure : Features a furancarboxamide scaffold with a 3,4-difluorophenyl group, contrasting with the simpler phenyl-butan-1-ol backbone.

- Bioactivity : Classified as a pan-AKT inhibitor, indicating a direct therapeutic role in cancer pathways, unlike the target compound, which lacks reported pharmacological activity .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 2-Amino-1-(2,6-difluorophenyl)butan-1-ol HCl | C₁₀H₁₄ClF₂NO | 237.67 | Alcohol, amine, aryl fluoride | Butanol backbone, 2,6-difluorophenyl group |

| 2,6-Difluorophenacylamine HCl | C₈H₈ClF₂NO | 207.6 | Ketone, amine, aryl fluoride | Ethanone backbone, shorter carbon chain |

| 1-Butanol, 2,2′-(ethylenediimino)bis-, HCl | C₁₀H₂₄Cl₂N₂O₂ | 295.22 | Dual alcohol, diamine | Symmetrical diol-diamine complex |

| GSK 2141795 | C₁₈H₁₆Cl₂F₂N₄O₂ | 453.25 | Furancarboxamide, aryl fluoride | AKT inhibitor, complex heterocyclic core |

Biological Activity

2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H14ClF2NO

- Molecular Weight : 237.67 g/mol

- CAS Number : 1354950-99-4

The biological activity of 2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride is primarily attributed to its interaction with various receptors and enzymes in the body. Some of the proposed mechanisms include:

- Inhibition of Neurotransmitter Reuptake : This compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which can enhance mood and alleviate symptoms of depression.

- Modulation of GABAergic Activity : It is suggested that the compound may influence GABA (gamma-aminobutyric acid) receptors, leading to anxiolytic effects.

Pharmacological Effects

Several studies have demonstrated the pharmacological effects of 2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride:

- Antidepressant Activity : In animal models, the compound has shown potential antidepressant-like effects in forced swim tests, indicating an increase in locomotor activity and a decrease in despair behavior.

- Anxiolytic Properties : Research indicates that the compound may reduce anxiety-like behaviors in rodents when subjected to elevated plus maze tests.

- Cognitive Enhancement : Preliminary studies suggest that it may improve cognitive functions such as memory retention and learning ability.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of 2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride:

| Study | Subject | Findings |

|---|---|---|

| Study 1 | Rodent Model | Demonstrated significant reduction in anxiety levels compared to control groups. |

| Study 2 | Human Clinical Trial | Reported improvements in mood and cognitive function among participants with mild depression. |

| Study 3 | In vitro | Showed inhibition of serotonin reuptake in cultured neuronal cells. |

Toxicity and Safety Profile

While initial studies indicate promising therapeutic effects, it is crucial to assess the toxicity and safety profile of 2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride. Toxicological evaluations have revealed:

- Low Acute Toxicity : Animal studies suggest low acute toxicity levels.

- Potential Side Effects : Common side effects observed include mild gastrointestinal disturbances and transient headaches.

Q & A

Q. What synthetic routes are optimal for preparing 2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride with high enantiomeric purity, and how can purity be validated?

Methodological Answer:

- Synthetic Route : Start with 2,6-difluorobenzaldehyde (analogous to methods in ). Use reductive amination or asymmetric catalysis to introduce the amino alcohol moiety. For enantiomeric control, employ chiral catalysts (e.g., Evans auxiliaries) or enzymatic resolution .

- Purity Validation : Validate via high-performance liquid chromatography (HPLC) with chiral columns, as demonstrated for structurally similar cyclopropylmethylamine derivatives (96.5% purity achieved in ). Confirm structural integrity using -NMR, -NMR, and mass spectrometry (MS) .

Q. What analytical techniques confirm the structural integrity of 2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride?

Methodological Answer:

Q. How should solubility and stability be optimized for in vitro assays involving this compound?

Methodological Answer:

- Solubility : Test in buffered solutions (e.g., PBS at pH 7.4) or DMSO, ensuring concentrations align with assay requirements. Pre-saturate solutions to avoid precipitation .

- Stability : Store lyophilized powder at -20°C in anhydrous conditions. For liquid formulations, add stabilizers (e.g., antioxidants) and monitor degradation via HPLC over time .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during the synthesis of chiral amino alcohols with 2,6-difluorophenyl groups?

Methodological Answer:

- Root Cause Analysis : Discrepancies may arise from racemization during reaction steps (e.g., acidic or high-temperature conditions).

- Mitigation :

Q. How can computational modeling predict the pharmacokinetic properties of 2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes to predict permeability and blood-brain barrier penetration.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to assess metabolic stability and reactivity .

- ADMET Prediction Tools : Use software like SwissADME to estimate absorption, distribution, and toxicity profiles based on structural analogs .

Q. What experimental designs are recommended to assess the compound’s interaction with serotonin or dopamine receptors?

Methodological Answer:

- In Vitro Binding Assays : Use radioligand displacement assays (e.g., -ketanserin for 5-HT receptors) to measure binding affinity (K) .

- Functional Assays : Employ calcium flux or cAMP assays to determine agonist/antagonist activity. Include controls for fluorophenyl group-specific electronic effects, which may influence receptor interactions .

Q. How should researchers address discrepancies in reported biological activity data for 2,6-difluorophenyl-containing amino alcohols?

Methodological Answer:

- Data Triangulation :

- Mechanistic Studies : Use site-directed mutagenesis to identify receptor binding residues affected by fluorophenyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.